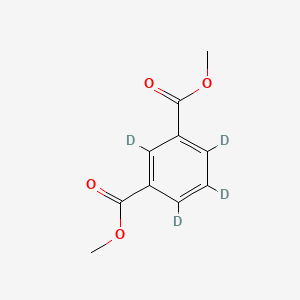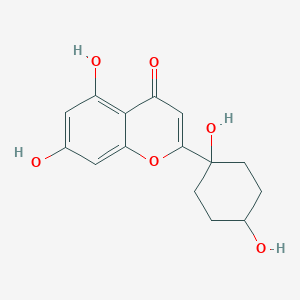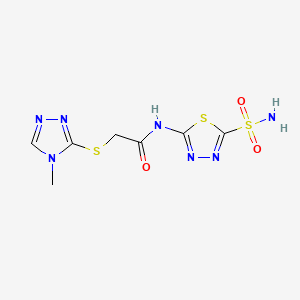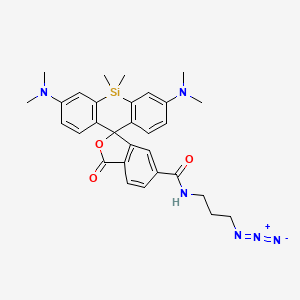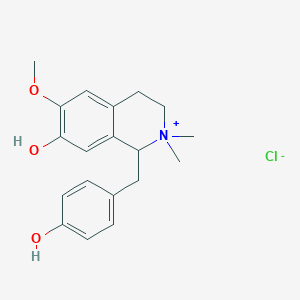
(Rac)-Magnocurarin (chloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Rac)-Magnocurarin (chloride) is a synthetic compound known for its unique chemical properties and potential applications in various scientific fields It is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Magnocurarin (chloride) typically involves several steps, including the preparation of the core structure and the introduction of the chloride group. The synthetic route may involve the use of specific catalysts and reagents to achieve the desired configuration and purity. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production of (Rac)-Magnocurarin (chloride) may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize the yield and purity of the compound while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(Rac)-Magnocurarin (chloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of (Rac)-Magnocurarin (chloride) include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of (Rac)-Magnocurarin (chloride) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
(Rac)-Magnocurarin (chloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the potential medicinal uses of (Rac)-Magnocurarin (chloride), including its potential as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (Rac)-Magnocurarin (chloride) involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Rac)-Magnocurarin (chloride) include other racemic mixtures and compounds with similar chemical structures. Examples include:
(Rac)-Curarine (chloride): Another racemic mixture with similar properties and applications.
(Rac)-Tubocurarine (chloride): A compound with a similar core structure and potential medicinal uses.
Uniqueness
(Rac)-Magnocurarin (chloride) is unique due to its specific chemical structure and the presence of the chloride group, which may confer distinct chemical and biological properties. Its racemic nature also allows for the study of enantiomer-specific effects and interactions.
Conclusion
(Rac)-Magnocurarin (chloride) is a versatile compound with significant potential in various scientific research fields Its unique chemical properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
Molecular Formula |
C19H24ClNO3 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
1-[(4-hydroxyphenyl)methyl]-6-methoxy-2,2-dimethyl-3,4-dihydro-1H-isoquinolin-2-ium-7-ol;chloride |
InChI |
InChI=1S/C19H23NO3.ClH/c1-20(2)9-8-14-11-19(23-3)18(22)12-16(14)17(20)10-13-4-6-15(21)7-5-13;/h4-7,11-12,17H,8-10H2,1-3H3,(H-,21,22);1H |
InChI Key |
VPFXIJWKEYUDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



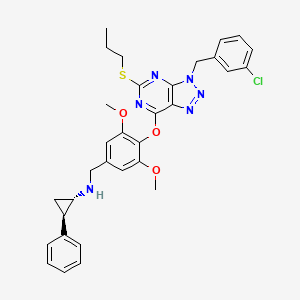
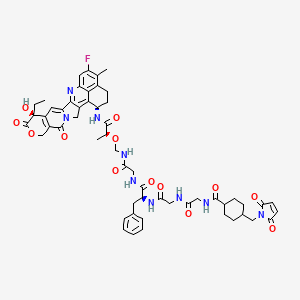
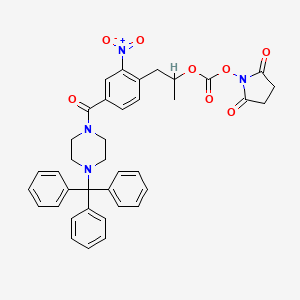
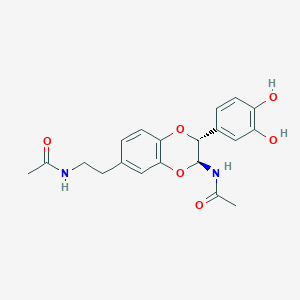

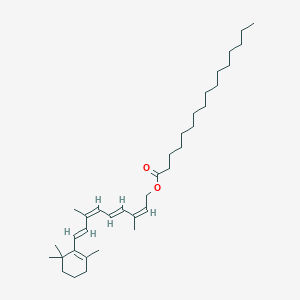
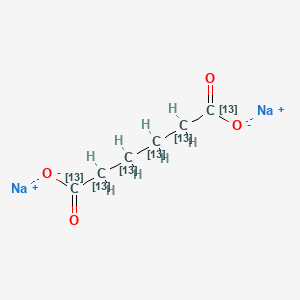
![[(1R,2R,4R,7R,9S,10E,13R,15S,16S)-16-hydroxy-11-(hydroxymethyl)-1,2,4,7,8,8,9,15-octamethyl-12-oxo-3-oxatetracyclo[11.3.0.02,4.07,9]hexadec-10-en-13-yl] (E)-3-phenylprop-2-enoate](/img/structure/B12389098.png)
